molecular formula C13H12N2O B3065782 Nitrosobenzylphenylamine CAS No. 612-98-6

Nitrosobenzylphenylamine

Cat. No.: B3065782
CAS No.: 612-98-6
M. Wt: 212.25 g/mol
InChI Key: BCIBCBXFXGKGBL-UHFFFAOYSA-N
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Description

Benzenemethanamine, N-nitroso-N-phenyl-, also known as Benzylphenylnitrosamine, is a chemical compound with the molecular formula C13H12N2O . It has a molecular weight of 212.25 g/mol . The IUPAC name for this compound is N-benzyl-N-phenylnitrous amide .


Molecular Structure Analysis

The molecular structure of Benzenemethanamine, N-nitroso-N-phenyl- can be represented by the InChI string: InChI=1S/C13H12N2O/c16-14-15(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2 . The Canonical SMILES representation is C1=CC=C(C=C1)CN(C2=CC=CC=C2)N=O .


Physical and Chemical Properties Analysis

Benzenemethanamine, N-nitroso-N-phenyl- has a computed XLogP3 value of 3.4, indicating its lipophilicity . It has no hydrogen bond donors and three hydrogen bond acceptors . The compound has three rotatable bonds . The exact mass and monoisotopic mass of the compound are both 212.094963011 g/mol . The topological polar surface area is 32.7 Ų and it has 16 heavy atoms .

Scientific Research Applications

Photochemical Activities

Benzenemethanamine, N-nitroso-N-phenyl derivatives show potential in photochemical activities. These compounds, when exposed to UV light, can generate NO(*) species, with applications in DNA cleavage. This was demonstrated by Hwu et al. (2009) who synthesized compounds containing benzene, fluorene, or fluorenone rings and showed their ability to cleave DNA through single-strand scission upon UV irradiation (Hwu et al., 2009).

Corrosion Inhibition

N-nitroso compounds are also researched for their corrosion inhibition properties. Singh and Quraishi (2016) evaluated the inhibition efficiency of synthesized compounds, including N-nitroso derivatives, for mild steel in acidic environments. They found that these compounds showed high corrosion inhibition efficiency, which is significant for industrial applications like steel pickling and oil well acidization (Singh & Quraishi, 2016).

Sensing Nitroaromatic Compounds

Hu et al. (2020) explored the use of fluorinated metal-organic frameworks (MOFs) for detecting phenolic nitroaromatic compounds (NACs). These frameworks, which include N-nitroso phenyl derivatives, showed high sensitivity and selectivity, particularly for compounds like trinitrophenol. This research opens pathways for selective detection of specific NACs in various environments (Hu et al., 2020).

Cycloaddition Reactions

The cycloaddition reactions of asymmetric p-nitroso phosphine oxides, including derivatives of benzenemethanamine, N-nitroso-N-phenyl, were studied by Ware et al. (2002). They investigated the diastereoselectivity and mechanisms in these reactions, providing insights for potential synthetic applications in pharmaceuticals and material science (Ware, Day, & King, 2002).

Mechanism of Action

Target of Action

Benzylphenylnitrosamine, also known as Benzenemethanamine, N-nitroso-N-phenyl- or N-Benzyl-N-nitrosoaniline, is a type of nitrosamine . Nitrosamines are a well-known group of highly potent, mutagenic impurities formed by the reaction of secondary amines with nitrite under acidic conditions It’s worth noting that nitrosamines in general have been studied for their presence in various products and their potential adverse effects .

Mode of Action

Nitrosamines, as a class of compounds, are considered to be mutagenic . They are suspected to have adverse effects on the endocrine system by interfering with the synthesis, transport, degradation, or action of endogenous hormones .

Biochemical Pathways

Enzymes are central to the biology of many compounds, influencing their modes of action, environmental fates, and mechanisms of target species resistance .

Pharmacokinetics

It’s important to note that the presence of n-nitrosamines in drug products are currently an area of high regulatory and industry scrutiny, having been detected above acceptable regulatory levels in several solid oral drug products .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Benzylphenylnitrosamine. Environmental endocrine disruptors (EEDs) are a wide class of molecules present in the environment that are suspected to have adverse effects on the endocrine system by interfering with the synthesis, transport, degradation, or action of endogenous hormones .

Biochemical Analysis

Cellular Effects

Benzylphenylnitrosamine has been observed to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of Benzylphenylnitrosamine involves a variety of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions and their consequences are still being investigated.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzylphenylnitrosamine have been observed to change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Benzylphenylnitrosamine vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Benzylphenylnitrosamine is involved in several metabolic pathways, interacting with various enzymes or cofactors. This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

N-benzyl-N-phenylnitrous amide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c16-14-15(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCIBCBXFXGKGBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)N=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060615
Record name Benzenemethanamine, N-nitroso-N-phenyl-
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Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

0.000013 [mmHg]
Record name N-Nitrosophenylbenzylamine
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CAS No.

612-98-6
Record name N-Nitroso-N-phenylbenzenemethanamine
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Record name Benzylphenylnitrosamine
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Record name Benzylphenylnitrosamine
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Record name Benzenemethanamine, N-nitroso-N-phenyl-
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Record name Benzenemethanamine, N-nitroso-N-phenyl-
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Record name BENZYLPHENYLNITROSAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nitrosobenzylphenylamine
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